
CID 154728800
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Overview
Description
Carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) is a chemical compound with a molecular formula of C₆H₁₅N·C₃H₇NOS₂. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) typically involves the reaction of ethyl(2-hydroxyethyl)carbamodithioate with N,N-diethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized products.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield disulfides, while reduction may produce thiols.
Scientific Research Applications
Carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, methyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1)
- Carbamodithioic acid, ethyl(2-hydroxypropyl)-, compd. with N,N-diethylethanamine (1:1)
Uniqueness
Carbamodithioic acid, ethyl(2-hydroxyethyl)-, compd. with N,N-diethylethanamine (1:1) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for various applications, distinguishing it from other similar compounds.
Q & A
Basic Research Questions
Q. How to formulate a research question for studying CID 154728800?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
- Population: What biological systems or chemical environments interact with this compound?
- Intervention: How does varying concentrations of this compound affect enzymatic activity?
- Novelty: Does this compound exhibit unique binding properties compared to analogs?
Ensure the question is specific, measurable, and addresses gaps in existing literature .
Q. What are effective strategies for conducting a literature review on this compound?
- Methodological Answer :
Use databases like PubMed, Reaxys, and Google Scholar with Boolean operators (e.g., "this compound AND pharmacokinetics").
Filter results by relevance, citation count, and publication date.
Critically evaluate sources: prioritize peer-reviewed journals and avoid non-academic platforms like .
Example Table:
Source Type | Relevance Score (1–5) | Key Findings |
---|---|---|
Journal Article | 4 | This compound inhibits Enzyme X at IC₅₀ = 5 µM |
Review Paper | 3 | Summarizes synthesis methods but lacks mechanistic data |
Q. How to design a hypothesis for testing this compound’s biological activity?
- Methodological Answer : Develop a null hypothesis (e.g., "this compound has no effect on cell viability") and an alternative hypothesis (e.g., "this compound reduces cell proliferation via apoptosis"). Validate using dose-response assays and statistical tests (e.g., ANOVA with post-hoc analysis) .
Q. What are best practices for collecting primary data on this compound?
- Methodological Answer :
- Use standardized protocols for reproducibility (e.g., ISO guidelines for chemical testing).
- Employ triplicate measurements to account for experimental variability.
- Document raw data in lab notebooks with timestamps and instrument calibration details .
Advanced Research Questions
Q. How to resolve contradictions in published data on this compound’s mechanisms of action?
- Methodological Answer :
Perform a meta-analysis of conflicting studies, comparing variables like assay conditions (pH, temperature) or purity of the compound.
Conduct orthogonal assays (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling).
Use sensitivity analysis to identify outliers or confounding factors .
Example Workflow:
Literature Review → Identify Discrepancies → Hypothesis Generation → Experimental Validation → Statistical Reconciliation
Q. How to design a robust experimental protocol for this compound’s toxicity profiling?
- Methodological Answer :
- Follow OECD Guidelines (e.g., Test No. 423 for acute oral toxicity).
- Include positive/negative controls (e.g., cisplatin for cytotoxicity).
- Use blinded analysis to reduce bias .
Q. What computational methods validate this compound’s structural interactions?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding poses.
- Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability.
- Compare results with crystallographic data if available .
Q. How to ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Publish detailed synthetic procedures (e.g., reaction time, solvent ratios, purification steps).
- Characterize compounds using NMR, HPLC, and mass spectrometry with raw data in supplementary files.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. What ethical considerations apply to in vivo studies with this compound?
- Methodological Answer :
- Obtain approval from institutional animal care committees (IACUC).
- Follow ARRIVE guidelines for reporting animal experiments.
- Justify sample sizes using power analysis to minimize unnecessary use .
Q. How to integrate interdisciplinary approaches (e.g., chemistry and bioinformatics) for this compound research?
Properties
Molecular Formula |
C11H25N2OS2 |
---|---|
Molecular Weight |
265.5 g/mol |
InChI |
InChI=1S/C6H15N.C5H11NOS2/c1-4-7(5-2)6-3;1-2-6(3-4-7)5(8)9/h4-6H2,1-3H3;7H,2-4H2,1H3,(H,8,9)/q+1;/p-1 |
InChI Key |
SGCISVCYDGDWTA-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCO)C(=S)[S-].CC[N+](CC)CC |
Origin of Product |
United States |
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